molecular formula C18H15NO3S2 B2682428 (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1287651-60-8

(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2682428
CAS RN: 1287651-60-8
M. Wt: 357.44
InChI Key: VECYDIQLHSUOKJ-GDNBJRDFSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are often used in medicinal chemistry.

Scientific Research Applications

Antimicrobial Applications

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain thiazolidin-4-one and thiophene derivatives showed promising antimicrobial activities, suggesting their potential as antimicrobial agents. This indicates a potential avenue for the application of (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in developing new antimicrobial solutions (Gouda, Berghot, Shoeib, & Khalil, 2010).

Photodynamic Therapy for Cancer Treatment

Research into the development of new photosensitizers for photodynamic therapy, a treatment modality for cancer, has included the synthesis of zinc phthalocyanine derivatives. These compounds have shown high singlet oxygen quantum yields, making them potentially useful in photodynamic therapy applications. This suggests that related compounds could be explored for their efficacy in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Analgesic Applications

Thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone, for instance, were screened for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing high efficacy. This indicates the potential of thiazolidinone compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry

Thiazolidinone derivatives have been explored in supramolecular chemistry for their ability to form hydrogen-bonded structures. For example, studies on the crystal structures and Hirshfeld surface analysis of thiazolidin-4-one derivatives have provided insights into their potential applications in materials science and nanotechnology (Khelloul et al., 2016).

properties

IUPAC Name

(5Z)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYDIQLHSUOKJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

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